molecular formula C16H38NOSi2 B14218325 CID 78070295

CID 78070295

Cat. No.: B14218325
M. Wt: 316.65 g/mol
InChI Key: QJEKHRRVUOOPKA-UHFFFAOYSA-N
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Description

In general, PubChem CIDs are unique identifiers for chemical compounds, enabling systematic comparisons of molecular attributes, biological activities, and pharmacological profiles . While specific data for CID 78070295 are unavailable here, standard methodologies for characterizing such compounds include:

  • Structural analysis: 2D/3D molecular descriptors, fingerprinting, and similarity scoring (e.g., Tanimoto coefficients) .
  • Pharmacological profiling: Absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters, such as solubility, bioavailability, and cytochrome P450 inhibition .
  • Synthetic routes: Reaction conditions, purity, and yield optimization .

Properties

Molecular Formula

C16H38NOSi2

Molecular Weight

316.65 g/mol

InChI

InChI=1S/C16H38NOSi2/c1-13(2,3)19(14(4,5)6)18-20(17,15(7,8)9)16(10,11)12/h17H2,1-12H3

InChI Key

QJEKHRRVUOOPKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)O[Si](C(C)(C)C)(C(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 78070295” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. Industrial production also emphasizes the importance of safety, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 78070295” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents. Reactions are often conducted in anhydrous solvents under inert atmosphere.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like hydroxide or cyanide ions are used. Conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

The compound “CID 78070295” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “CID 78070295” involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison framework is based on methodologies and datasets from the provided evidence, using illustrative examples of structurally or functionally analogous compounds.

Structural Similarity and Molecular Properties

Structural similarity is assessed via molecular fingerprinting and computational tools like SwissSimilarity, which employs ligand-based virtual screening (LBVS) to predict biological activity . For example:

Property CID 78070295* CAS 20358-06-9 CAS 7254-19-5 CAS 79349-82-9
Molecular Formula N/A C₇H₅FN₂S C₉H₆BrNO₂ C₉H₁₀N₂O₃S
Molecular Weight N/A 168.19 g/mol 240.05 g/mol 226.25 g/mol
TPSA N/A 67.15 Ų 52.32 Ų 95.12 Ų
LogP (iLOGP) N/A 1.57 2.13 1.69
Bioavailability N/A 0.55 0.56 0.85

Note: Specific data for this compound are unavailable; table uses proxy compounds from the evidence.

Key observations:

  • Polarity : CAS 79349-82-9 has the highest topological polar surface area (TPSA), suggesting lower membrane permeability .

Pharmacological and Toxicological Profiles

Pharmacological comparisons rely on parameters like solubility, metabolic stability, and toxicity alerts (e.g., PAINS filters) :

Parameter This compound* CAS 20358-06-9 CAS 7254-19-5 CAS 79349-82-9
Solubility (mg/mL) N/A 0.249 0.052 0.118
CYP1A2 Inhibition N/A Yes Yes No
BBB Permeability N/A Yes Yes No
PAINS Alerts N/A 0 0 1

Implications:

  • Metabolic Stability : Both CAS 20358-06-9 and 7254-19-5 inhibit CYP1A2, posing risks for drug-drug interactions .

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